molecular formula C14H18N2O2 B2399748 Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate CAS No. 140867-96-5

Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate

Cat. No. B2399748
CAS RN: 140867-96-5
M. Wt: 246.31
InChI Key: ORLDPIQSTMUUAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .

Scientific Research Applications

Biologically Active Derivatives

“Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” belongs to the class of pyrazole derivatives . These compounds have been found to be biologically active and have been invaluable as a source of therapeutic agents . They provide diverse functionality and stereochemical complexity in a five-membered ring structure .

Drug Discovery

This compound has immense potential in the field of drug discovery. The unique structure of this compound enables it to be used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Material Science

In addition to its applications in the field of biology and medicine, “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” also has applications in material science. Its unique structure can be harnessed for the development of new materials.

Synthesis of Heterocyclic Systems

3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” could potentially be used in similar synthetic strategies.

Investigation of Tautomerism

Pyrazoles, including “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate”, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Structure/Reactivity Relationships

The structure of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” allows for a deeper understanding of structure/reactivity relationships in this class of heterocycles . This can have a positive impact on the design of synthetic methods where they take part .

Future Directions

The future directions for the study of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” and related compounds could include further exploration of their anti-inflammatory effects and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDPIQSTMUUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate

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